3-(thiophene-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
3-(thiophene-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that features a benzofuran core, a thiophene ring, and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophene-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: Starting from a suitable benzofuran precursor, functionalization at the 2-position can be achieved through electrophilic aromatic substitution or metal-catalyzed coupling reactions.
Introduction of Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Amidation Reaction: The carboxamide group can be formed through an amidation reaction, typically using a coupling reagent like EDCI or DCC in the presence of a base.
Trifluoromethoxylation: The trifluoromethoxy group can be introduced through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or benzofuran core.
Reduction: Reduction reactions could target the carboxamide groups or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Materials Science:
Biology
Medicinal Chemistry: Exploration as a potential drug candidate due to its unique structural features.
Biological Probes: Use as a probe to study biological pathways or molecular interactions.
Medicine
Therapeutic Agents: Investigation of its efficacy and safety as a therapeutic agent for various diseases.
Industry
Chemical Manufacturing: Utilization in the synthesis of other complex organic molecules.
Pharmaceuticals: Potential use in the development of new pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(thiophene-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(thiophene-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
- 3-(furan-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
- 3-(thiophene-2-carboxamido)-N-(4-(trifluoromethyl)phenyl)benzofuran-2-carboxamide
Uniqueness
The presence of the trifluoromethoxy group in 3-(thiophene-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide may confer unique properties such as increased lipophilicity, metabolic stability, and potential for specific molecular interactions compared to similar compounds.
Properties
IUPAC Name |
3-(thiophene-2-carbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O4S/c22-21(23,24)30-13-9-7-12(8-10-13)25-20(28)18-17(14-4-1-2-5-15(14)29-18)26-19(27)16-6-3-11-31-16/h1-11H,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYMEIWBQVEUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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